![molecular formula C14H23N3O3 B1377538 Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 1443981-38-1](/img/structure/B1377538.png)
Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The tert-butyl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antifungal properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various fungal pathogens like Candida albicans and Aspergillus niger . The incorporation of the piperidine structure may enhance the bioactivity of these compounds.
Potential Anticancer Agents : Compounds similar to tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate have demonstrated cytotoxic effects against cancer cell lines. The oxadiazole moiety is believed to play a crucial role in mediating these effects through mechanisms involving apoptosis and cell cycle arrest .
Agricultural Chemistry
Pesticide Development : The structural features of this compound make it a candidate for developing new agrochemicals. Oxadiazoles have been recognized for their insecticidal and herbicidal properties. Research into similar compounds has revealed their effectiveness in controlling pests while minimizing environmental impact .
Materials Science
Polymeric Applications : The synthesis of polymers incorporating oxadiazole units has been explored for their thermal stability and optical properties. These materials are useful in applications such as coatings and electronic devices due to their enhanced mechanical properties and resistance to degradation .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. Examples include:
Piperidine-1-carboxylates: Compounds with similar piperidine ring structures but different substituents.
Oxadiazole Derivatives: Molecules containing the oxadiazole ring but with different substituents on the ring.
Uniqueness
Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is unique due to the specific combination of the piperidine ring, tert-butyl group, and oxadiazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS No. 1443981-38-1) is a synthetic organic compound that incorporates a piperidine ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
The presence of the oxadiazole ring is particularly significant as it is associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities, including:
- Anticancer : Oxadiazole derivatives have shown cytotoxicity against various cancer cell lines.
- Antimicrobial : These compounds have demonstrated activity against bacteria and fungi.
- Anti-inflammatory : Some derivatives possess anti-inflammatory properties.
- Neuroprotective : Certain oxadiazole compounds have been studied for their effects on neurodegenerative diseases.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets such as enzymes and receptors. The piperidine and oxadiazole components may facilitate these interactions, leading to various pharmacological effects.
Anticancer Activity
A study highlighted the anticancer potential of oxadiazole derivatives. For instance, certain derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, including human colon adenocarcinoma (HT29) and lung adenocarcinoma (A549) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HT29 | 10.5 |
Compound B | A549 | 15.3 |
Tert-butyl derivative | HeLa | 12.0 |
Antimicrobial Activity
In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, one derivative displayed significant activity against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Research indicates that oxadiazole derivatives may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders .
Case Studies
Several case studies have been documented regarding the biological activity of related oxadiazole compounds:
-
Case Study on Anticancer Activity :
A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that modifications to the oxadiazole ring significantly influenced anticancer potency. -
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of substituted oxadiazoles against clinical isolates of bacteria. Results indicated that certain substitutions enhanced antibacterial activity.
Properties
IUPAC Name |
tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-10-15-11(20-16-10)14(5)6-8-17(9-7-14)12(18)19-13(2,3)4/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYCCMHLYVGOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCN(CC2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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